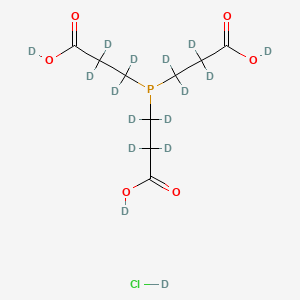

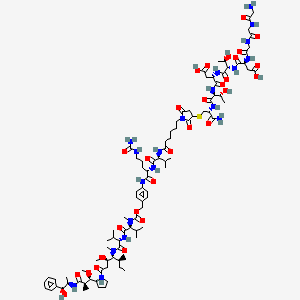

TCEP-d16 (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a non-thiol reducing agent that is more stable and produces faster S-S reductive reactions compared to other chemical reductants . It is widely used in biochemistry and molecular biology applications due to its ability to selectively reduce protein disulfides without altering their properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

TCEP-d16 (hydrochloride) is synthesized by the deuteration of TCEP hydrochloride. The process involves the incorporation of deuterium, a stable isotope of hydrogen, into the TCEP hydrochloride molecule . The synthetic route typically includes the acid hydrolysis of tris(cyanoethyl)phosphine, followed by deuteration .

Industrial Production Methods

Industrial production of TCEP-d16 (hydrochloride) involves large-scale deuteration processes, ensuring high purity and yield. The compound is produced under controlled conditions to maintain its stability and effectiveness as a reducing agent .

Análisis De Reacciones Químicas

Types of Reactions

TCEP-d16 (hydrochloride) primarily undergoes reduction reactions. It is highly effective in cleaving disulfide bonds within and between proteins . The compound is also used in the reduction of sulfoxides, sulfonyl chlorides, N-oxides, and azides .

Common Reagents and Conditions

Common reagents used with TCEP-d16 (hydrochloride) include various buffers and solvents. The compound is stable in aqueous, acidic, and basic solutions, making it versatile for different reaction conditions . It is often used in combination with copper catalysts for azide-alkyne cycloaddition reactions .

Major Products Formed

The major products formed from the reduction reactions involving TCEP-d16 (hydrochloride) are free thiols or sulfhydryl groups. These products are crucial for further biochemical and molecular biology applications .

Aplicaciones Científicas De Investigación

TCEP-d16 (hydrochloride) has a wide range of scientific research applications:

Mecanismo De Acción

TCEP-d16 (hydrochloride) exerts its effects through a nucleophilic substitution mechanism. The phosphorus atom in the compound attacks one sulfur atom along the disulfide bond, forming a thioalkoxyphosphonium cation and a sulfhydryl anion . This reaction is followed by rapid hydrolysis, releasing the second sulfhydryl molecule and forming phosphine oxide . This mechanism allows TCEP-d16 (hydrochloride) to effectively reduce disulfide bonds without interacting with other thiol-directed agents .

Comparación Con Compuestos Similares

Similar Compounds

Dithiothreitol (DTT): A commonly used reducing agent that is less stable and has a strong odor compared to TCEP-d16 (hydrochloride).

2-Mercaptoethanol: Another reducing agent that is less effective and more volatile than TCEP-d16 (hydrochloride).

2-Mercaptothylamine: Similar to 2-mercaptoethanol, it is less stable and has a strong odor.

Uniqueness

TCEP-d16 (hydrochloride) stands out due to its stability, odorless nature, and effectiveness in reducing disulfide bonds. Unlike other reducing agents, it does not need to be removed before certain sulfhydryl-reactive cross-linking reactions, making it highly convenient for various applications .

Propiedades

Fórmula molecular |

C9H16ClO6P |

|---|---|

Peso molecular |

302.74 g/mol |

Nombre IUPAC |

(2H)chlorane;deuterio 3-bis(1,1,2,2-tetradeuterio-3-deuteriooxy-3-oxopropyl)phosphanyl-2,2,3,3-tetradeuteriopropanoate |

InChI |

InChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H/i1D2,2D2,3D2,4D2,5D2,6D2;/hD4 |

Clave InChI |

PBVAJRFEEOIAGW-KTOUPRNMSA-N |

SMILES isomérico |

[2H]C([2H])(C(=O)O[2H])C([2H])([2H])P(C([2H])([2H])C([2H])([2H])C(=O)O[2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H].[2H]Cl |

SMILES canónico |

C(CP(CCC(=O)O)CCC(=O)O)C(=O)O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine](/img/structure/B15141018.png)

![5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141037.png)

![6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15141056.png)

![(1R,4S,5R,9R,10S,11S,13R,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15141075.png)

![(1R,9S)-5-hydroxy-6,12,12-trimethyl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2,5,7-trien-4-one](/img/structure/B15141083.png)

![4-[[4-(3-Nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B15141088.png)

![[(2R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15141090.png)

![2-[(E,3E)-3-[3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B15141092.png)